1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone
Description
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone is a complex organic compound belonging to the diazaspiro family. This compound is characterized by its unique spirocyclic structure, which includes a cyclohexyl group, an oxa-bridge, and a diazaspiro core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2-cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(17)16-14(9-5-6-10-14)18-13(15-16)12-7-3-2-4-8-12/h12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHYMFKSMNVQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone typically involves a multi-step process. One common synthetic route includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives . The resulting products are then reacted with hydrazine hydrate to form pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with hydrochloric acid/acetic acid mixture to afford the desired diazaspiro compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atoms.
Cyclization: Intramolecular cyclization reactions can be induced under acidic conditions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include hydrazine hydrate, hydrochloric acid, acetic acid, and various oxidizing and reducing agents. Major products formed from these reactions include pyrazolecarbohydrazide derivatives and other spirocyclic compounds .
Scientific Research Applications
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent. Its unique structure allows it to interact with specific molecular targets in the brain, making it a candidate for the development of new antiepileptic drugs.
Materials Science: The spirocyclic structure of this compound makes it a potential building block for the synthesis of novel materials with unique mechanical and electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone involves its interaction with specific molecular targets, such as ion channels and receptors in the brain. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved may include inhibition of neurotransmitter release or modulation of ion channel activity .
Comparison with Similar Compounds
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone can be compared with other diazaspiro compounds, such as:
1,2-Diazaspiro[4.4]nona-2,8-diene-6-one: This compound has a similar spirocyclic structure but lacks the cyclohexyl group and oxa-bridge, making it less complex.
1,6-Dioxa-3,9-diazaspiro[4.4]nonane: This compound features an additional oxa-bridge, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
